molecular formula C9H12N2O2S B1455411 N-methyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 1300027-05-7

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No. B1455411
M. Wt: 212.27 g/mol
InChI Key: FVLCMZSARFTYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” involves using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The InChI code for “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is 1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 .


Chemical Reactions Analysis

Indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, are important types of molecules and natural products. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” has a molecular weight of 212.27 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Sulfonamide Inhibitors and Their Applications

Sulfonamide Inhibitors in Therapy and Research

Sulfonamide compounds, including N-methyl-2,3-dihydro-1H-indole-6-sulfonamide, have been utilized extensively in therapy for bacterial infections and other conditions due to their bacteriostatic properties. Their applications have evolved to include roles in cancer therapy, as antiviral agents against HIV, and in treating Alzheimer’s disease. The breadth of applications underscores the compound's versatility in addressing various health conditions beyond its traditional use as an antibiotic (Gulcin & Taslimi, 2018).

Sulfonamides in Antitumor and Antiglaucoma Applications

Recent studies have highlighted the potential of sulfonamides in antitumor and antiglaucoma applications. Their involvement in inhibiting enzymes critical to tumor growth and in reducing intraocular pressure in glaucoma patients demonstrates their significant therapeutic potential beyond antimicrobial activity. These developments point to a continued interest in sulfonamides for addressing complex diseases like cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Analysis

Beyond therapeutic applications, the presence of sulfonamides in the environment and their impact on human health have been a growing area of research. Studies investigating the environmental persistence of these compounds and their potential to promote antimicrobial resistance emphasize the need for careful management of their use and disposal. Additionally, advancements in analytical methods for detecting sulfonamides in environmental samples have been crucial for monitoring their spread and impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Future Directions

The application of indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, for the treatment of various disorders has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCMZSARFTYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 2
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 3
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 4
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 5
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide
Reactant of Route 6
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

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